molecular formula C13H17Cl2NO B2378591 [1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol CAS No. 415924-36-6

[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol

Cat. No.: B2378591
CAS No.: 415924-36-6
M. Wt: 274.19
InChI Key: WYAUTEBTIVPJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol (CAS: 1289388-45-9) is a piperidine derivative with a molecular formula of C₁₃H₁₇Cl₂NO and a molecular weight of 274.18 g/mol . The compound features a piperidine ring substituted with a 2,6-dichlorobenzyl group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 2-position. It is commercially available as a high-purity liquid (99% assay) for research and development purposes, though some suppliers have discontinued its production .

The dichlorobenzyl moiety may enhance lipophilicity and receptor-binding affinity, while the hydroxymethyl group introduces hydrogen-bonding capacity, which could influence solubility and pharmacokinetics .

Properties

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-5-3-6-13(15)11(12)8-16-7-2-1-4-10(16)9-17/h3,5-6,10,17H,1-2,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAUTEBTIVPJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activity against certain diseases or conditions, making them potential candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the 2,6-dichlorobenzyl group enhances its binding affinity, while the piperidine ring provides structural stability. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2,6-dichlorobenzyl group in the target compound contrasts with 2-chloro-6-fluorobenzyl () or fluorophenyl (), where halogen position and type (Cl vs. F) modulate electronic and steric properties. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine . Hydroxymethyl (-CH₂OH) vs.

Functional Group Diversity :

  • Ester () and ketone () groups offer sites for further chemical modification, whereas the hydroxymethyl group in the target compound limits reactivity but enhances direct hydrogen-bond interactions .

Biological Relevance :

  • Piperidine derivatives with diphenyl or methyl substituents () are often studied for conformational rigidity, which can optimize receptor binding .
  • Urea derivatives () exhibit distinct pharmacological profiles (e.g., kinase inhibition) compared to alcohol or carboxylic acid analogs .

Commercial Status :

  • The target compound and related halogenated benzenes (e.g., 2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide, ) are listed as discontinued, suggesting challenges in synthesis, stability, or market demand .

Biological Activity

The compound [1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol is a piperidine derivative notable for its unique structural features, including a dichlorobenzyl group and a hydroxymethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C₁₃H₁₅Cl₂N, which indicates the presence of two chlorine atoms that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The mechanism of action involves:

  • Binding Affinity : The dichlorobenzyl group enhances the binding affinity to specific receptors or enzymes, modulating their activity.
  • Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, which stabilizes interactions with target molecules.
  • Structural Stability : The piperidine ring contributes to the overall stability and bioavailability of the compound in biological systems.

Biological Activities

Research indicates that This compound exhibits several notable biological activities:

  • Antidepressant Effects : Similar to other piperidine derivatives, this compound shows potential antidepressant properties by modulating neurotransmitter systems.
  • Antimicrobial Properties : The presence of the dichlorobenzyl moiety may enhance antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections.
  • CNS Activity : Compounds with similar structures have been studied for their effects on the central nervous system (CNS), potentially acting as anxiolytics or sedatives.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique aspects of This compound . The following table summarizes some related compounds and their notable activities:

Compound NameStructure FeaturesNotable Activities
1-(4-Chlorobenzyl)-piperidin-2-olChlorobenzyl substituentAntidepressant properties
1-(3,4-Dichlorobenzyl)-piperidin-2-oneDichlorobenzyl substituentAntimicrobial
1-(Benzyl)-piperidin-2-oneBenzyl substituentAnalgesic

The unique dichlorobenzyl substitution pattern in This compound may enhance its binding affinity and selectivity for certain biological targets compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of related piperidine derivatives in models of neuropathy induced by paclitaxel. Results indicated significant improvements in behavioral responses associated with pain relief and motor coordination when treated with compounds similar to This compound .
    • Experimental Design : Mice were administered varying doses (5, 10, and 20 mg/kg) to assess behavioral changes over several weeks.
    • Results Summary :
      • Significant reduction in thermal and mechanical nociceptive responses.
      • Enhanced motor coordination observed through rotarod performance tests.
  • Toxicology Studies : Acute toxicity studies revealed a high maximum tolerance dose (MTD > 500 mg/kg) for related compounds, indicating a favorable safety profile that warrants further clinical investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.